1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its molecular formula is , with a molecular weight of approximately 140.18 g/mol.
The synthesis of 1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde typically involves several steps:
These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity.
The molecular structure of 1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde can be represented using various chemical notation systems:
InChI=1S/C7H12N2O/c1-3-10-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3ARLWQCUNWFXONO-UHFFFAOYSA-NCCOC(C)N1C=CC=N1The compound features a pyrazole ring with an ethoxyethyl substituent and an aldehyde group, contributing to its unique chemical properties.
1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde participates in various chemical reactions:
These reactions are fundamental in modifying the compound for specific applications in research and industry.
The mechanism of action for 1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde primarily relates to its potential biological activities. The presence of the pyrazole ring is known to influence various biological pathways, including antimicrobial and anti-inflammatory responses.
Research indicates that compounds containing pyrazole structures may interact with specific enzymes or receptors in biological systems, leading to therapeutic effects. The exact mechanisms are still under investigation, but studies suggest that these compounds can modulate signaling pathways associated with inflammation and microbial resistance .
The physical properties of 1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde include:
Chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and material science.
1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde has several scientific applications:
Research continues into its potential uses in drug formulation and other industrial applications due to its unique structural characteristics .
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5